Cas no 1600083-85-9 (1-Ethoxy-1-(iodomethyl)cycloheptane)

1-Ethoxy-1-(iodomethyl)cycloheptane 化学的及び物理的性質
名前と識別子
-
- 1600083-85-9
- 1-Ethoxy-1-(iodomethyl)cycloheptane
- EN300-1134373
- Cycloheptane, 1-ethoxy-1-(iodomethyl)-
-
- インチ: 1S/C10H19IO/c1-2-12-10(9-11)7-5-3-4-6-8-10/h2-9H2,1H3
- InChIKey: XASAMPPCOSMCDV-UHFFFAOYSA-N
- ほほえんだ: ICC1(CCCCCC1)OCC
計算された属性
- せいみつぶんしりょう: 282.04806g/mol
- どういたいしつりょう: 282.04806g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ふってん: 279.0±13.0 °C(Predicted)
1-Ethoxy-1-(iodomethyl)cycloheptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134373-2.5g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1134373-10.0g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 10g |
$3992.0 | 2023-05-26 | ||
Enamine | EN300-1134373-0.25g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1134373-0.05g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1134373-0.1g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1134373-1.0g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 1g |
$928.0 | 2023-05-26 | ||
Enamine | EN300-1134373-10g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1134373-0.5g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1134373-5.0g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 5g |
$2692.0 | 2023-05-26 | ||
Enamine | EN300-1134373-5g |
1-ethoxy-1-(iodomethyl)cycloheptane |
1600083-85-9 | 95% | 5g |
$2650.0 | 2023-10-26 |
1-Ethoxy-1-(iodomethyl)cycloheptane 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1-Ethoxy-1-(iodomethyl)cycloheptaneに関する追加情報
1-Ethoxy-1-(iodomethyl)cycloheptane (CAS No. 1600083-85-9): A Comprehensive Overview
In the realm of organic chemistry, 1-Ethoxy-1-(iodomethyl)cycloheptane (CAS No. 1600083-85-9) stands out as a versatile compound with significant applications in synthetic chemistry and pharmaceutical research. This cycloheptane derivative, characterized by its ethoxy and iodomethyl functional groups, has garnered attention for its unique reactivity and potential in constructing complex molecular architectures. Researchers and industry professionals frequently search for terms like "1-Ethoxy-1-(iodomethyl)cycloheptane synthesis", "CAS 1600083-85-9 applications", and "iodomethyl cycloheptane derivatives", reflecting its growing relevance in modern chemistry.
The compound’s structure features a seven-membered cycloheptane ring, substituted with an ethoxy group and an iodomethyl moiety. This combination of functional groups enables diverse chemical transformations, making it a valuable intermediate in organic synthesis. For instance, the iodomethyl group is particularly useful in nucleophilic substitution reactions, while the ethoxy group can act as a protecting group or participate in etherification processes. Such properties align with current trends in green chemistry, where researchers seek efficient and sustainable methods for building complex molecules. Searches for "green synthesis of iodomethyl compounds" and "cycloheptane derivatives in drug discovery" highlight the intersection of this compound with cutting-edge scientific inquiries.
One of the most compelling aspects of 1-Ethoxy-1-(iodomethyl)cycloheptane is its role in pharmaceutical and agrochemical research. The cycloheptane scaffold is a common motif in bioactive molecules, and the introduction of iodine opens doors to further functionalization via cross-coupling reactions. This aligns with the rising demand for "novel heterocyclic compounds" and "iodine-containing building blocks", as evidenced by frequent searches in academic and industrial databases. Additionally, the compound’s potential in catalysis and material science has sparked interest, with queries like "cycloheptane-based catalysts" gaining traction.
From a synthetic perspective, the preparation of 1-Ethoxy-1-(iodomethyl)cycloheptane often involves the reaction of cycloheptanone derivatives with iodomethane and ethanol under controlled conditions. Optimizing such protocols is a hot topic, as seen in searches for "efficient synthesis of iodomethyl cycloheptanes". The compound’s stability and solubility in common organic solvents further enhance its practicality in laboratory settings, making it a preferred choice for chemists exploring new reaction pathways.
In conclusion, 1-Ethoxy-1-(iodomethyl)cycloheptane (CAS No. 1600083-85-9) is a multifaceted compound with broad applicability in synthetic and medicinal chemistry. Its unique structural features and reactivity profile position it as a key player in the development of innovative chemical solutions. As research continues to evolve, this compound is likely to remain a focal point for scientists addressing challenges in molecule design and functionalization.
1600083-85-9 (1-Ethoxy-1-(iodomethyl)cycloheptane) 関連製品
- 2034471-64-0(methyl 4-{3-[(2-methoxy-2-oxoethyl)sulfanyl]pyrrolidine-1-carbonyl}benzoate)
- 1429425-04-6(6-Benzothiazolesulfinic acid, sodium salt (1:1))
- 923248-12-8(6-hydroxy-N-(4-methoxyphenyl)methylpyridine-3-carboxamide)
- 1261687-85-7(2-(Bromomethyl)naphthalene-8-acetonitrile)
- 286836-79-1(Methyl 7-bromo-1-benzofuran-5-carboxylate)
- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 68107-81-3(R-Acebutolol)
- 1864884-50-3(1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride)
- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)




